(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 929963-94-0
VCID: VC7719406
InChI: InChI=1S/C23H20BrNO5/c1-13-8-18(26)17(12-25-4-6-28-7-5-25)23-21(13)22(27)20(30-23)11-16-10-14-9-15(24)2-3-19(14)29-16/h2-3,8-11,26H,4-7,12H2,1H3/b20-11-
SMILES: CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=C(O3)C=CC(=C4)Br)O2)CN5CCOCC5)O
Molecular Formula: C23H20BrNO5
Molecular Weight: 470.319

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one

CAS No.: 929963-94-0

Cat. No.: VC7719406

Molecular Formula: C23H20BrNO5

Molecular Weight: 470.319

* For research use only. Not for human or veterinary use.

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one - 929963-94-0

Specification

CAS No. 929963-94-0
Molecular Formula C23H20BrNO5
Molecular Weight 470.319
IUPAC Name (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Standard InChI InChI=1S/C23H20BrNO5/c1-13-8-18(26)17(12-25-4-6-28-7-5-25)23-21(13)22(27)20(30-23)11-16-10-14-9-15(24)2-3-19(14)29-16/h2-3,8-11,26H,4-7,12H2,1H3/b20-11-
Standard InChI Key YXULNXMYOHFPSJ-JAIQZWGSSA-N
SMILES CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=C(O3)C=CC(=C4)Br)O2)CN5CCOCC5)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one, precisely describes its architecture . The molecular formula C₂₃H₂₀BrNO₅ corresponds to a molar mass of 470.3 g/mol, as computed by PubChem . The Z-configuration of the methylidene group at position 2 is critical for its spatial orientation and intermolecular interactions.

Spectroscopic and Computational Identifiers

Key identifiers include:

PropertyValue
InChIInChI=1S/C23H20BrNO5/c1-13-8-18(26)...
InChIKeyYXULNXMYOHFPSJ-JAIQZWGSSA-N
SMILESCC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC4=C(O3)...
Canonical SMILESCC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=C(O3)...

The InChIKey serves as a unique digital fingerprint for database searches, while the SMILES notation aids in computational modeling .

Synthesis and Physicochemical Properties

Physicochemical Characteristics

The compound’s solubility is influenced by its hydroxy and morpholine groups, rendering it moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) . The logP value, estimated at ~3.2, suggests moderate lipophilicity, favorable for membrane permeability. Thermal stability analyses (e.g., DSC) are pending, but analogous structures decompose above 200°C.

Drug Design Considerations

Target Engagement

The compound’s planar benzofuran system may intercalate DNA or inhibit topoisomerases, while the morpholine group could modulate PI3K/Akt/mTOR pathways . Docking studies with homologous structures suggest high affinity for cyclin-dependent kinases (CDK2: ΔG = -9.8 kcal/mol) .

Structure-Activity Relationships (SAR)

  • Bromo substitution: Enhances electrophilicity and DNA binding .

  • Morpholin-4-ylmethyl: Improves pharmacokinetics via H-bonding with targets.

  • Z-configuration: Optimal steric alignment for receptor binding .

Challenges and Future Directions

Optimization Challenges

  • Metabolic stability: The morpholine ring may undergo oxidative degradation, necessitating prodrug strategies.

  • Synthetic complexity: Multi-step synthesis complicates large-scale production .

Research Priorities

  • In vivo toxicity profiling: Acute and chronic toxicity studies in rodent models.

  • Formulation development: Nanoemulsions or liposomes to enhance bioavailability.

  • Mechanistic studies: Elucidate targets via CRISPR-Cas9 screening or proteomics.

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